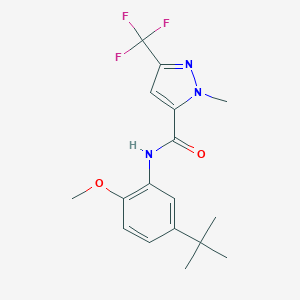
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound has been shown to have significant anti-tumor activity in preclinical studies and has been evaluated in clinical trials for the treatment of several types of cancer.
作用機序
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 exerts its anti-tumor effects through a multi-targeted mechanism of action. The compound inhibits the activity of several key kinases involved in tumor growth and survival, including RAF, MEK, ERK, and VEGFR. By blocking these signaling pathways, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 is able to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 for lab experiments is its multi-targeted mechanism of action. This allows researchers to study the effects of the compound on multiple signaling pathways simultaneously, which can provide a more comprehensive understanding of its anti-tumor activity. However, one limitation of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 for lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006. One area of interest is the development of combination therapies that incorporate N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 with other anti-cancer agents. Another potential direction is the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 in combination with immunotherapies, which could enhance the immune response against tumors. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 in clinical settings.
合成法
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 involves a multi-step process that begins with the reaction of 5-tert-butyl-2-methoxyphenol with 1,1,1-trifluoroacetone to form the corresponding enone. This intermediate is then reacted with hydrazine hydrate to yield the pyrazole ring, which is subsequently functionalized with a carboxamide group to give the final product.
科学的研究の応用
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit several key signaling pathways involved in tumor growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways. In preclinical studies, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has demonstrated significant anti-tumor activity against a wide range of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
特性
製品名 |
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C17H20F3N3O2 |
分子量 |
355.35 g/mol |
IUPAC名 |
N-(5-tert-butyl-2-methoxyphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20F3N3O2/c1-16(2,3)10-6-7-13(25-5)11(8-10)21-15(24)12-9-14(17(18,19)20)22-23(12)4/h6-9H,1-5H3,(H,21,24) |
InChIキー |
KHSQVIGLUUIEHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2C)C(F)(F)F |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)


![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)

![2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B213878.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213879.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B213882.png)